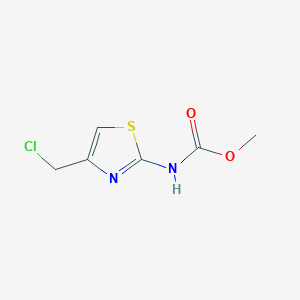
Methyl 4-(chloromethyl)thiazole-2-carbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 4-(chloromethyl)thiazole-2-carbamate, also known as CMI-977, is a chemical compound that has been studied extensively for its potential use in treating a variety of diseases. This compound is a member of the thiazole family of molecules, which are known for their diverse biological activities. In
Wirkmechanismus
The mechanism of action of Methyl 4-(chloromethyl)thiazole-2-carbamate is not fully understood, but it is thought to involve the inhibition of various enzymes and signaling pathways. For example, this compound has been shown to inhibit the activity of topoisomerase II, an enzyme that is essential for DNA replication and cell division. It has also been shown to inhibit the activation of NF-κB, a transcription factor that is involved in the regulation of immune and inflammatory responses.
Biochemische Und Physiologische Effekte
Methyl 4-(chloromethyl)thiazole-2-carbamate has been shown to have various biochemical and physiological effects, depending on the disease model and experimental conditions. For example, in cancer research, this compound has been shown to induce apoptosis (programmed cell death) in cancer cells, as well as inhibit cell proliferation and migration. In viral infection research, Methyl 4-(chloromethyl)thiazole-2-carbamate has been shown to inhibit viral replication by interfering with various stages of the viral life cycle. In inflammatory disorder research, this compound has been shown to reduce the production of pro-inflammatory cytokines and chemokines, as well as inhibit the activation of immune cells.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using Methyl 4-(chloromethyl)thiazole-2-carbamate in lab experiments is its broad-spectrum activity against various diseases. This compound has been shown to have activity against cancer, viral infections, and inflammatory disorders, making it a versatile tool for researchers. Another advantage is its relatively low toxicity, which allows for higher doses to be used in experiments. However, one limitation of using this compound is its poor solubility in aqueous solutions, which can make it difficult to administer in vivo. Additionally, the mechanism of action of this compound is not fully understood, which can make it challenging to interpret experimental results.
Zukünftige Richtungen
There are several future directions for research on Methyl 4-(chloromethyl)thiazole-2-carbamate. One direction is to explore its potential use in combination with other drugs or therapies, in order to enhance its efficacy and reduce potential side effects. Another direction is to investigate its pharmacokinetics and pharmacodynamics in vivo, in order to optimize dosing regimens and delivery methods. Additionally, further research is needed to fully understand the mechanism of action of this compound, in order to develop more targeted and effective therapies. Finally, future studies should investigate the potential use of Methyl 4-(chloromethyl)thiazole-2-carbamate in other disease models, in order to expand its therapeutic potential.
Synthesemethoden
The synthesis of Methyl 4-(chloromethyl)thiazole-2-carbamate involves the reaction of 2-aminothiazole with chloroacetyl chloride and methyl isocyanate. The resulting compound is a white crystalline solid, which can be purified by recrystallization from a suitable solvent. The purity of the compound can be confirmed by various analytical techniques, such as NMR spectroscopy and mass spectrometry.
Wissenschaftliche Forschungsanwendungen
Methyl 4-(chloromethyl)thiazole-2-carbamate has been studied for its potential use in treating a variety of diseases, including cancer, viral infections, and inflammatory disorders. In cancer research, this compound has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. In viral infection research, Methyl 4-(chloromethyl)thiazole-2-carbamate has been shown to inhibit the replication of several viruses, including herpes simplex virus and human immunodeficiency virus. In inflammatory disorder research, this compound has been shown to reduce inflammation in animal models of rheumatoid arthritis and multiple sclerosis.
Eigenschaften
CAS-Nummer |
152872-05-4 |
|---|---|
Produktname |
Methyl 4-(chloromethyl)thiazole-2-carbamate |
Molekularformel |
C6H7ClN2O2S |
Molekulargewicht |
206.65 g/mol |
IUPAC-Name |
methyl N-[4-(chloromethyl)-1,3-thiazol-2-yl]carbamate |
InChI |
InChI=1S/C6H7ClN2O2S/c1-11-6(10)9-5-8-4(2-7)3-12-5/h3H,2H2,1H3,(H,8,9,10) |
InChI-Schlüssel |
JYJARJPJGQRQGO-UHFFFAOYSA-N |
SMILES |
COC(=O)NC1=NC(=CS1)CCl |
Kanonische SMILES |
COC(=O)NC1=NC(=CS1)CCl |
Synonyme |
Carbamic acid, [4-(chloromethyl)-2-thiazolyl]-, methyl ester (9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



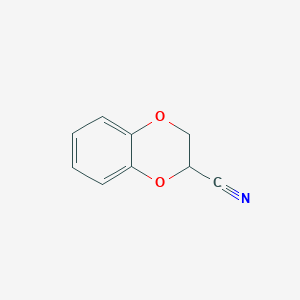
![3-Methyl-6,7-dihydrobenzo[d]isoxazol-5(4H)-one](/img/structure/B119121.png)
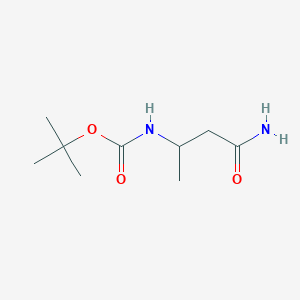
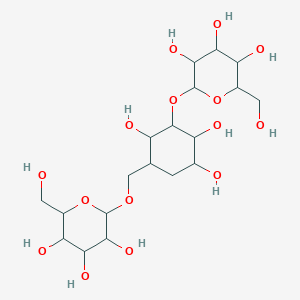
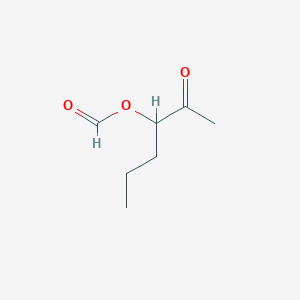
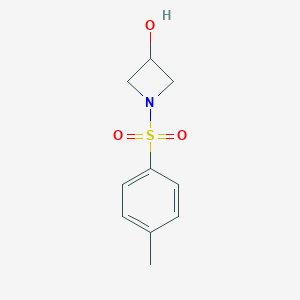
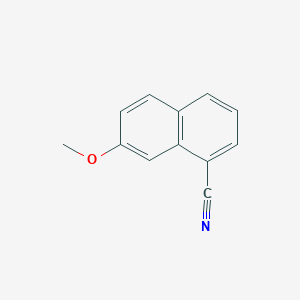
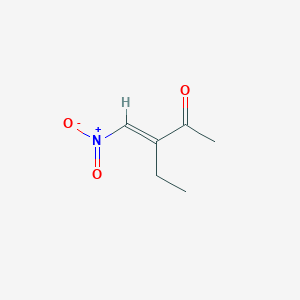
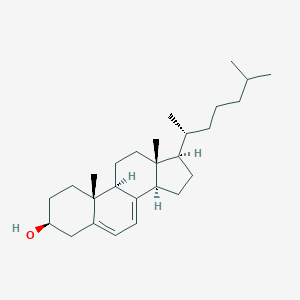
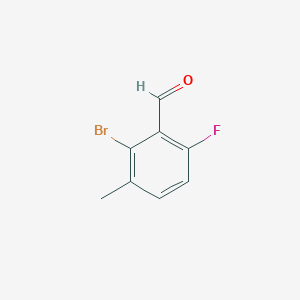
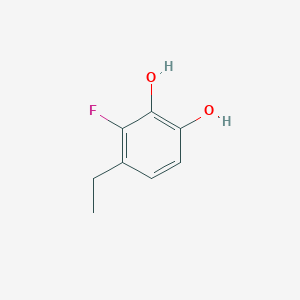
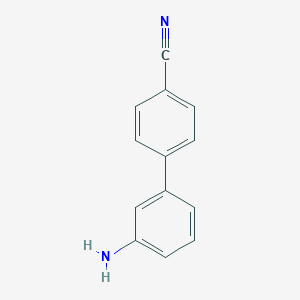
![2-[(5-Nitropyridin-2-yl)amino]propan-1-ol](/img/structure/B119143.png)
![[1-(2-Ethylnaphthalen-1-yl)naphthalen-2-yl]-diphenyl-phosphane](/img/structure/B119144.png)